4-Morpholinobutan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-morpholin-4-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c10-6-2-1-3-9-4-7-11-8-5-9/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFFPMJFOHTCLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586381 | |
| Record name | 4-(Morpholin-4-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5835-79-0 | |
| Record name | 4-(Morpholin-4-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Morpholinyl)-1-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Investigations of 4 Morpholinobutan 1 Ol
Reactions Involving the Hydroxyl Group
The terminal hydroxyl group of 4-morpholinobutan-1-ol is a primary alcohol, which dictates its participation in characteristic alcohol reactions such as esterification, etherification, oxidation, and dehydration.
Esterification and Etherification Reactions of the Alcohol Moiety
The primary alcohol functional group of this compound can undergo esterification when reacted with a carboxylic acid or its derivative, typically in the presence of an acid catalyst. byjus.comlibretexts.org This reaction involves the substitution of the hydroxyl group's hydrogen with an acyl group, resulting in the formation of an ester and water. byjus.com The general mechanism for acid-catalyzed esterification, known as Fischer esterification, proceeds through several key steps. libretexts.org Initially, the carboxylic acid is protonated by the acid catalyst, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon of the protonated carboxylic acid. Subsequent proton transfer and elimination of a water molecule yield the final ester product. byjus.com
Several methods can be employed for esterification, including reactions with acid anhydrides or acid chlorides. byjus.com The reaction conditions, such as temperature and the use of specific catalysts, can influence the reaction rate and yield. medcraveonline.comyoutube.com For instance, the esterification of maleic anhydride (B1165640) with hexan-1-ol has been studied using various catalysts to determine the reaction kinetics. researchgate.net
Etherification, the formation of an ether, can also occur at the hydroxyl group. One common method is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. msu.edu In the context of this compound, this would first require the deprotonation of the alcohol to form the corresponding alkoxide, which could then react with an alkyl halide to form an ether.
Table 1: Examples of Esterification and Etherification Reactions
| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |
|---|---|---|---|
| This compound | Carboxylic Acid | Ester | Acid Catalyst, Heat |
| This compound | Acid Anhydride | Ester | - |
| This compound | Acid Chloride | Ester | - |
| Sodium 4-morpholinobutoxide | Alkyl Halide | Ether | Williamson Ether Synthesis |
Oxidation Reactions of the Primary Alcohol
As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions used. libretexts.orgchemistryviews.org
The partial oxidation of a primary alcohol yields an aldehyde. chemguide.co.uk This can be achieved by using a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC), or by controlling the reaction conditions, for instance, by distilling the aldehyde as it forms to prevent further oxidation. chemistryviews.orglibretexts.org
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate(VI) in an acidic solution, will typically oxidize the primary alcohol to a carboxylic acid. chemistryviews.orgibchem.com During this reaction, the orange color of the dichromate(VI) solution turns green as the chromium is reduced to Cr³⁺, which can serve as a qualitative test for the presence of a primary or secondary alcohol. libretexts.orgibchem.com The oxidation to a carboxylic acid proceeds via an intermediate aldehyde, which is further oxidized under the reaction conditions. libretexts.orgchemguide.co.uk
Table 2: Oxidation Products of this compound
| Oxidizing Agent | Product |
|---|---|
| Pyridinium chlorochromate (PCC) | 4-Morpholinobutanal (B1370771) |
| Potassium dichromate(VI) / H₂SO₄ (controlled) | 4-Morpholinobutanal |
| Potassium dichromate(VI) / H₂SO₄ (reflux) | 4-Morpholinobutanoic acid |
| Potassium permanganate (KMnO₄) | 4-Morpholinobutanoic acid |
Dehydration Mechanisms and Products
The dehydration of alcohols involves the elimination of a water molecule to form an alkene. libretexts.org The mechanism for this reaction depends on the structure of the alcohol. Primary alcohols, such as this compound, typically undergo dehydration via an E2 (bimolecular elimination) mechanism in the presence of a strong acid like sulfuric or phosphoric acid at high temperatures. libretexts.org
In the E2 mechanism, a proton from the acid protonates the hydroxyl group, converting it into a better leaving group (water). libretexts.org A base, which could be another alcohol molecule or the conjugate base of the acid, then abstracts a proton from the carbon adjacent (beta-carbon) to the carbon bearing the hydroxyl group, while the water molecule leaves simultaneously, resulting in the formation of a double bond. libretexts.orgyoutube.com For this compound, this would lead to the formation of 4-(but-3-en-1-yl)morpholine.
It is important to note that secondary and tertiary alcohols tend to dehydrate through an E1 (unimolecular elimination) mechanism, which involves the formation of a carbocation intermediate. libretexts.orgyoutube.com While primary alcohols favor the E2 pathway, under certain conditions, carbocation rearrangements can occur, potentially leading to a mixture of products. youtube.comyoutube.com
Reactions Involving the Morpholine (B109124) Nitrogen
The tertiary amine of the morpholine ring in this compound is a nucleophilic center and can participate in several reactions, including alkylation and acylation.
Alkylation and Acylation of the Tertiary Amine
The lone pair of electrons on the nitrogen atom of the morpholine ring allows it to act as a nucleophile and react with electrophiles. Alkylation involves the reaction with an alkyl halide, where the nitrogen atom displaces the halide to form a new carbon-nitrogen bond. For example, the N-alkylation of morpholine derivatives can be carried out using an alkyl bromide in the presence of a base like potassium carbonate. rsc.org
Acylation is a similar reaction where the nitrogen atom attacks the carbonyl carbon of an acyl halide or an acid anhydride. This results in the formation of an N-acylmorpholine derivative. These reactions are fundamental in modifying the structure and properties of the morpholine moiety.
Formation of Quaternary Morpholinium Salts
The tertiary nitrogen of the morpholine ring can undergo further alkylation to form a quaternary morpholinium salt. rsc.org This reaction, often referred to as quaternization, occurs when the morpholine derivative is treated with an alkylating agent, such as an alkyl halide. The nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a positively charged quaternary ammonium (B1175870) cation, with the halide as the counter-ion. rsc.org For instance, reacting a morpholine derivative with an alkyl bromide at an elevated temperature can lead to the formation of the corresponding quaternary ammonium salt. rsc.org These salts are ionic compounds and often exhibit different solubility and physical properties compared to the parent tertiary amine.
Reactions Involving the Butane (B89635) Chain
The butane chain of this compound offers a versatile scaffold for chemical modifications, primarily centered around the terminal hydroxyl group. Functionalization of this alkyl backbone allows for the synthesis of a diverse array of derivatives with tailored properties.
Functionalization of the Alkyl Backbone
The primary alcohol functionality of this compound is the main site for reactions along the butane chain. Standard transformations of primary alcohols can be readily applied to introduce new functional groups, thereby altering the molecule's physical and chemical characteristics.
Esterification:
One of the most common reactions is esterification, where this compound reacts with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. libretexts.orgmasterorganicchemistry.comrsc.org The reaction is typically catalyzed by a strong acid, such as sulfuric acid, when a carboxylic acid is used (Fischer esterification). masterorganicchemistry.comausetute.com.au Alternatively, the use of more reactive acyl chlorides, often in the presence of a non-nucleophilic base like pyridine, can lead to higher yields and milder reaction conditions. The general scheme for the esterification of this compound is depicted below:
Reaction Scheme: Esterification of this compound
R-COOH + HO-(CH₂)₄-N(CH₂CH₂)₂O → R-COO-(CH₂)₄-N(CH₂CH₂)₂O + H₂O (Carboxylic Acid) + (this compound) → (Ester Derivative) + (Water)
The properties of the resulting ester, such as its polarity and steric bulk, can be fine-tuned by the choice of the "R" group on the carboxylic acid.
Etherification:
The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. libretexts.orglibretexts.org This process involves the initial deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction to yield the ether. libretexts.org
Reaction Scheme: Williamson Ether Synthesis with this compound
HO-(CH₂)₄-N(CH₂CH₂)₂O + NaH → Na⁺O⁻-(CH₂)₄-N(CH₂CH₂)₂O + H₂ (this compound) + (Sodium Hydride) → (Sodium 4-morpholinobutoxide) + (Hydrogen)
Na⁺O⁻-(CH₂)₄-N(CH₂CH₂)₂O + R-X → R-O-(CH₂)₄-N(CH₂CH₂)₂O + NaX (Sodium 4-morpholinobutoxide) + (Alkyl Halide) → (Ether Derivative) + (Sodium Halide)
The choice of the alkyl halide (R-X) determines the nature of the substituent introduced. For this reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions.
Conversion to Alkyl Halides:
The hydroxyl group can be replaced by a halogen (Cl, Br) to produce 4-morpholinobutyl halides. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly employed for this transformation. libretexts.orgmasterorganicchemistry.comijrpr.com These reactions typically proceed with good yields and provide valuable intermediates for further nucleophilic substitution reactions.
Reaction Scheme: Conversion to 4-Morpholinobutyl Chloride
HO-(CH₂)₄-N(CH₂CH₂)₂O + SOCl₂ → Cl-(CH₂)₄-N(CH₂CH₂)₂O + SO₂ + HCl (this compound) + (Thionyl Chloride) → (4-(4-chlorobutyl)morpholine) + (Sulfur Dioxide) + (Hydrogen Chloride)
The resulting alkyl halides are versatile precursors for the synthesis of a wide range of other derivatives by reaction with various nucleophiles. enamine.net
Exploration of Reaction Mechanisms (Sₙ1/Sₙ2, E1/E2) in this compound Chemistry
The functionalization reactions of this compound and its derivatives, particularly those involving substitution or elimination at the carbon atom bearing the hydroxyl group (or a leaving group derived from it), are governed by the principles of nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) mechanisms. google.comlumenlearning.comwikipedia.org The structure of the substrate, the nature of the nucleophile/base, the solvent, and the temperature all play crucial roles in determining the predominant reaction pathway. ucsd.edunih.govcdhfinechemical.com
Nucleophilic Substitution Reactions (Sₙ1 vs. Sₙ2):
The conversion of this compound into its corresponding halides or ethers involves nucleophilic substitution. Since the hydroxyl group is attached to a primary carbon, the Sₙ2 mechanism is generally favored. ucsd.edumolaid.combits-pilani.ac.in
Sₙ2 Mechanism: This is a single-step (concerted) process where the incoming nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. molaid.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For this compound derivatives, the primary nature of the carbon atom makes it sterically accessible for the backside attack characteristic of Sₙ2 reactions. However, the bulky morpholine group at the other end of the butane chain might exert some long-range steric hindrance, potentially slowing the reaction compared to a simple n-butanol derivative.
Sₙ1 Mechanism: This two-step mechanism involves the formation of a carbocation intermediate after the leaving group departs. molaid.com This pathway is generally disfavored for primary alcohols like this compound because it would require the formation of a highly unstable primary carbocation. ucsd.educhemistrysteps.com Therefore, reactions proceeding through an Sₙ1 mechanism are unlikely for this compound under typical conditions.
Table 1: Factors Influencing Sₙ1 vs. Sₙ2 Reactions of this compound Derivatives
| Factor | Favors Sₙ1 | Favors Sₙ2 | Relevance to this compound |
| Substrate Structure | Tertiary > Secondary | Primary > Secondary | The primary nature of the alcohol strongly favors the Sₙ2 pathway. |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) | Strong nucleophiles will promote the Sₙ2 reaction. |
| Leaving Group | Good (e.g., TsO⁻, I⁻, Br⁻) | Good (e.g., TsO⁻, I⁻, Br⁻) | A good leaving group is essential for both, but crucial for Sₙ1. Conversion of -OH to a better leaving group (e.g., -OTs) is necessary. |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | The choice of solvent can be used to influence the reaction, with polar aprotic solvents favoring Sₙ2 . |
Elimination Reactions (E1 vs. E2):
When a derivative of this compound with a good leaving group is treated with a base, elimination reactions to form an alkene can compete with substitution.
E2 Mechanism: This is a concerted, one-step elimination where the base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. google.com The E2 mechanism requires a strong base. Given the primary nature of the substrate, if a strong, sterically hindered base is used, the E2 pathway can become significant.
E1 Mechanism: This two-step elimination proceeds through the same carbocation intermediate as the Sₙ1 reaction. google.comfrontiersin.org As the formation of a primary carbocation from a this compound derivative is highly unfavorable, the E1 mechanism is considered unlikely . ucsd.edu
Table 2: Factors Influencing E1 vs. E2 Reactions of this compound Derivatives
| Factor | Favors E1 | Favors E2 | Relevance to this compound |
| Substrate Structure | Tertiary > Secondary | Primary, Secondary, Tertiary | The primary nature makes E2 the only viable elimination pathway. |
| Base | Weak base | Strong, concentrated base | A strong base is required for the E2 reaction to occur. |
| Leaving Group | Good | Good | A good leaving group is necessary for both pathways. |
| Temperature | High temperatures favor elimination | High temperatures favor elimination | Heat generally favors elimination over substitution. |
Synthesis and Characterization of 4 Morpholinobutan 1 Ol Derivatives
Design Principles for Novel 4-Morpholinobutan-1-ol Derivatives
The design of new derivatives of this compound is guided by the objective of tailoring its physicochemical and biological properties for specific applications. This involves strategic structural modifications and the incorporation of the molecule into larger, more complex chemical scaffolds.
Structural modifications of this compound are primarily focused on the functionalization of its primary alcohol group and modifications of the morpholine (B109124) ring. These changes are intended to modulate properties such as lipophilicity, solubility, and biological activity.
Key structural modifications include:
Esterification: The primary alcohol group can be readily converted into a wide range of esters. nih.govorganic-chemistry.orgresearchgate.net This is a common strategy to create prodrugs, where the ester linkage is designed to be cleaved in vivo to release the active parent molecule. The choice of the carboxylic acid for esterification can significantly influence the derivative's pharmacokinetic profile.
Etherification: The formation of ether linkages is another important modification. Aryl ethers, for instance, can be synthesized to introduce aromatic moieties, which may enhance binding affinity to biological targets. organic-chemistry.org
Substitution on the Morpholine Ring: While less common, modifications on the morpholine ring itself can be explored to alter the steric and electronic properties of the molecule.
These modifications are systematically explored to establish structure-activity relationships (SAR), which provide insights into how different functional groups influence the desired properties.
The this compound moiety can be integrated into a wide array of more complex molecular architectures to generate novel compounds with unique properties. The morpholine ring is a common feature in many biologically active compounds, and its incorporation can enhance drug-like properties. e3s-conferences.org
Strategies for incorporation include:
As a Linker: The butanol chain can act as a flexible linker to connect the morpholine group to another pharmacophore or a solid support for applications in combinatorial chemistry.
In Heterocyclic Systems: The molecule can be used as a starting material for the synthesis of more complex heterocyclic systems, where the morpholine and butanol components form integral parts of the final structure.
The following table illustrates hypothetical examples of how this compound could be incorporated into different chemical scaffolds.
| Scaffold Type | Example Derivative Structure | Potential Application Area |
| Ester | 4-Morpholinobutyl benzoate | Prodrug design |
| Ether | 1-(4-Morpholinobutoxy)benzene | Medicinal chemistry |
| Heterocycle | Substituted quinoline (B57606) with a 4-morpholinobutoxy side chain | Drug discovery |
Synthetic Strategies for Derivative Synthesis
The synthesis of this compound derivatives can be achieved through various synthetic routes, ranging from multi-step sequences for complex molecules to more efficient one-pot reactions.
The construction of complex derivatives often requires a multi-step synthetic approach. rsc.orgfigshare.comnih.gov This allows for the sequential introduction of different functional groups and the precise control of stereochemistry. A typical multi-step synthesis might involve the protection of the alcohol group, modification of another part of the molecule, and subsequent deprotection and further functionalization of the alcohol.
For instance, the synthesis of a pharmaceutical intermediate containing the this compound core could involve the following general steps:
Protection of the hydroxyl group of this compound.
A coupling reaction to attach a complex molecular fragment.
Deprotection of the hydroxyl group.
Further modification of the hydroxyl group, such as esterification.
Flow chemistry is an emerging technology that can be applied to multi-step syntheses to improve efficiency and safety. syrris.jp
One-pot reactions and tandem processes offer a more atom- and step-economical approach to the synthesis of derivatives. e3s-conferences.orgresearchgate.netnih.gov These methods involve the sequential formation of multiple chemical bonds in a single reaction vessel, avoiding the need for isolation and purification of intermediates.
A hypothetical one-pot synthesis of a 4-morpholinobutyl ester could involve the in-situ activation of a carboxylic acid followed by esterification with this compound. nih.gov Similarly, multicomponent reactions can be designed to assemble complex molecules from simple starting materials in a single operation. nih.govresearchgate.netnih.gov
The table below presents a hypothetical comparison of multi-step versus one-pot synthesis for a generic ester derivative.
| Parameter | Multi-step Synthesis | One-pot Synthesis |
| Number of Steps | 3-4 | 1 |
| Overall Yield | Lower | Higher |
| Reaction Time | Longer | Shorter |
| Purification | Multiple steps | Single step |
| Solvent/Reagent Use | Higher | Lower |
Advanced Spectroscopic Characterization of Derivatives
The structural elucidation of newly synthesized this compound derivatives relies on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity. The characteristic signals for the morpholine ring protons and the protons of the butanol chain can be readily identified. nih.govresearchgate.net
¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The chemical shifts of the carbons in the morpholine ring and the butanol chain are indicative of the local chemical environment. nih.govresearchgate.net
Mass Spectrometry (MS):
Provides information about the molecular weight of the compound and its fragmentation pattern. This data is crucial for confirming the elemental composition and the presence of specific structural motifs.
The following table shows hypothetical ¹H and ¹³C NMR chemical shift ranges for a generic 4-morpholinobutyl ester derivative.
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Morpholine CH₂-N | 2.3 - 2.5 | 53 - 55 |
| Morpholine CH₂-O | 3.6 - 3.8 | 66 - 68 |
| O-CH₂ (butanol) | 4.0 - 4.2 | 64 - 66 |
| N-CH₂ (butanol) | 2.4 - 2.6 | 58 - 60 |
| CH₂ (butanol) | 1.5 - 1.8 | 22 - 28 |
| Ester C=O | - | 170 - 175 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound derivatives, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are utilized to confirm the presence of the morpholine ring and the butanol side chain, and to establish their connectivity. nih.govresearchgate.net
In ¹H NMR spectroscopy, the protons on the morpholine ring typically exhibit characteristic chemical shifts. The methylene (B1212753) protons adjacent to the oxygen atom (O-CH₂) are deshielded and appear further downfield, generally in the range of δ 3.6-3.8 ppm. The methylene protons adjacent to the nitrogen atom (N-CH₂) resonate slightly more upfield, typically around δ 2.4-2.6 ppm. nih.gov The butanol chain protons have distinct signals as well. The methylene group attached to the nitrogen (N-CH₂) of the morpholine ring is expected around δ 2.4-2.6 ppm. The methylene group adjacent to the hydroxyl group (-CH₂OH) would appear in the δ 3.5-3.7 ppm region. The two central methylene groups of the butane (B89635) chain (-CH₂-CH₂-) would be found in the more shielded region of δ 1.5-1.7 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR spectroscopy provides complementary information. The carbon atoms of the morpholine ring adjacent to the oxygen (O-CH₂) typically resonate around δ 67 ppm, while those adjacent to the nitrogen (N-CH₂) are found at approximately δ 54 ppm. nih.gov For the butanol side chain, the carbon bearing the hydroxyl group (C-OH) would have a chemical shift in the range of δ 60-65 ppm. The carbon attached to the morpholine nitrogen (N-CH₂) would be around δ 58-60 ppm, and the two internal methylene carbons would appear at higher field, typically between δ 20-30 ppm.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be used to further confirm the assignments by establishing proton-proton and proton-carbon correlations, respectively, thus verifying the complete molecular structure. nih.gov
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Morpholine H (O-CH₂) | ~3.7 | - |
| Morpholine H (N-CH₂) | ~2.5 | - |
| Butanol H (N-CH₂) | ~2.4 | - |
| Butanol H (-CH₂-) | ~1.6 | - |
| Butanol H (-CH₂-) | ~1.5 | - |
| Butanol H (CH₂-OH) | ~3.6 | - |
| Butanol H (OH) | Variable (broad) | - |
| Morpholine C (CH₂-O) | - | ~67 |
| Morpholine C (CH₂-N) | - | ~54 |
| Butanol C (N-CH₂) | - | ~59 |
| Butanol C (-CH₂-) | - | ~27 |
| Butanol C (-CH₂-) | - | ~22 |
| Butanol C (CH₂-OH) | - | ~62 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of this compound derivatives and for gaining structural insights through the analysis of their fragmentation patterns. core.ac.uk In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺), which can then undergo fragmentation.
For this compound (molecular weight: 159.23 g/mol ), the molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 159. The fragmentation of this compound is expected to be directed by the functional groups, namely the morpholine ring and the primary alcohol.
A characteristic fragmentation pathway for morpholine derivatives involves the cleavage of the bonds alpha to the nitrogen atom. researchgate.net This can lead to the loss of the butanol side chain or fragmentation within the butanol chain itself. Another common fragmentation is the cleavage of the C-C bond adjacent to the morpholine nitrogen, which can result in a stable morpholinomethyl cation or related fragments. core.ac.uk
The alcohol functional group also influences the fragmentation. A common fragmentation for primary alcohols is the loss of a water molecule (H₂O, 18 Da), leading to a peak at m/z 141 (M-18). Alpha-cleavage next to the oxygen atom can result in the loss of a CH₂OH radical (31 Da), giving a fragment at m/z 128. A particularly prominent fragment in the mass spectra of N-(hydroxyalkyl)morpholines is often the ion at m/z 100, which corresponds to the [M - C₄H₈OH]⁺ fragment resulting from cleavage of the bond between the first and second carbon of the butanol chain from the nitrogen atom, followed by a hydrogen rearrangement.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 159 | [C₈H₁₇NO₂]⁺ | Molecular Ion (M⁺) |
| 141 | [C₈H₁₅NO]⁺ | Loss of H₂O |
| 128 | [C₇H₁₄NO]⁺ | Loss of •CH₂OH |
| 100 | [C₅H₁₀NO]⁺ | Cleavage of C-C bond in the butanol chain with H-rearrangement |
| 86 | [C₄H₈NO]⁺ | Cleavage of the N-C bond of the butanol chain |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Fragment from the butanol chain or morpholine ring |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing information on bond lengths, bond angles, and conformational preferences. While a crystal structure for this compound itself may not be readily available, analysis of related morpholine derivatives consistently reveals that the six-membered morpholine ring adopts a stable chair conformation. nih.govebi.ac.ukresearchgate.net
In this chair conformation, the substituents on the nitrogen atom can occupy either an axial or an equatorial position. For N-substituted morpholines, the substituent generally prefers the equatorial position to minimize steric hindrance. nih.gov The crystal structure of morpholine itself and its salts, such as morpholinium chloride, confirms the chair geometry. ebi.ac.ukchemicalbook.com In the solid state, intermolecular interactions, such as hydrogen bonding, play a significant role in the crystal packing. For this compound, the hydroxyl group would be a key participant in hydrogen bonding, likely forming networks with the oxygen or nitrogen atoms of adjacent morpholine rings. researchgate.net
The analysis of a representative crystal structure of a morpholine derivative, such as N-(4-Chlorobenzoyl)morpholine, provides typical bond lengths and angles for the morpholine ring. nih.gov These data serve as a reliable reference for the expected geometry in other morpholine-containing compounds.
| Parameter | Typical Value (for a morpholine derivative) |
|---|---|
| Crystal System | Trigonal (for N-(4-Chlorobenzoyl)morpholine) nih.gov |
| Space Group | P3₁ (for N-(4-Chlorobenzoyl)morpholine) nih.gov |
| Morpholine Ring Conformation | Chair nih.govresearchgate.net |
| C-O Bond Length (in ring) | ~1.42 Å |
| C-N Bond Length (in ring) | ~1.46 Å |
| C-C Bond Length (in ring) | ~1.52 Å |
| C-O-C Bond Angle | ~112° |
| C-N-C Bond Angle | ~110° |
Computational Chemistry and Theoretical Studies of 4 Morpholinobutan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of molecules. For 4-Morpholinobutan-1-ol, these methods can predict its behavior in chemical reactions and its intrinsic molecular characteristics.
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. nih.gov By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can gain insights into the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. wikipedia.orgossila.com
Key electronic properties and reactivity descriptors, often calculated using DFT, include: scielo.org.mxmdpi.comnih.gov
Ionization Potential (I): The energy required to remove an electron from a molecule.
Electron Affinity (A): The energy released when a molecule accepts an electron.
Electronegativity (χ): The ability of an atom or molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating higher reactivity.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
A lower HOMO-LUMO gap generally corresponds to higher chemical reactivity and lower stability. wuxibiology.com The butanol side chain in this compound, with its electron-donating alkyl group and polar hydroxyl group, would be expected to influence the electronic properties of the morpholine (B109124) ring, though the fundamental characteristics of the morpholine moiety would likely be preserved.
| Property | Calculated Value |
|---|---|
| HOMO Energy | Data not available in search results |
| LUMO Energy | Data not available in search results |
| HOMO-LUMO Gap | Data not available in search results |
| Dipole Moment (μ) | Data not available in search results |
| Polarizability (α) | Data not available in search results |
| First Hyperpolarizability (β) | Data not available in search results |
Note: The values in the table are for 4-Methylmorpholine and serve as an approximation for the properties of the morpholine moiety in this compound. The butan-1-ol chain will influence these values.
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. These methods can provide highly accurate predictions of molecular properties. While no specific ab initio studies on this compound have been identified, these methods are generally employed to calculate properties such as:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.
Vibrational Frequencies: Predicting the infrared and Raman spectra of the molecule, which correspond to the vibrational modes of the chemical bonds.
Thermochemical Properties: Calculating enthalpies of formation, Gibbs free energies, and entropies.
For morpholine and its derivatives, ab initio calculations would confirm the chair conformation of the morpholine ring as the most stable geometry.
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, conformational flexibility arises from two main sources: the puckering of the morpholine ring and the rotation around the single bonds of the butan-1-ol side chain.
The morpholine ring typically exists in a stable chair conformation, though a higher-energy boat conformation is also possible. The butan-1-ol side chain introduces additional degrees of freedom, leading to a complex potential energy surface with multiple local minima corresponding to different staggered conformations. The relative energies of these conformers would be influenced by steric hindrance and intramolecular interactions, such as potential hydrogen bonding between the hydroxyl group and the nitrogen or oxygen atoms of the morpholine ring. A comprehensive conformational analysis would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformation to map out the energy landscape and identify the most stable conformers.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into dynamic processes and intermolecular interactions.
The behavior of this compound in different solvents is dictated by the interplay of its polar and non-polar moieties. The morpholine ring, with its nitrogen and oxygen atoms, and the hydroxyl group of the butanol chain are capable of forming hydrogen bonds with protic solvents like water. In contrast, the butyl chain is non-polar and will preferentially interact with non-polar solvents like chloroform (B151607) through van der Waals forces.
MD simulations in a water box would likely show the morpholine and hydroxyl groups being well-solvated, with water molecules forming a structured hydration shell around these polar groups. Conversely, in a non-polar solvent like chloroform, the butyl chain would be more favorably solvated, and the polar groups might engage in intramolecular or intermolecular interactions with other this compound molecules if the concentration is sufficiently high.
The structure of this compound, featuring both hydrogen bond donors (the hydroxyl group) and acceptors (the hydroxyl oxygen, morpholine oxygen, and morpholine nitrogen), suggests a strong potential for intermolecular interactions. In the pure liquid or in concentrated solutions, these molecules can form a network of hydrogen bonds, leading to self-assembly into larger aggregates.
The nature of this self-assembly would be highly dependent on the environment. In aqueous solutions, the strong interactions with water molecules might disrupt self-assembly. However, in non-polar solvents or at interfaces, the propensity for self-assembly through hydrogen bonding and hydrophobic interactions of the butyl chains would be enhanced. This could lead to the formation of micelles or other ordered structures.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound, offering data that can be used to interpret experimental results or to verify structural assignments. Methods such as Density Functional Theory (DFT) and machine learning models are commonly employed to forecast parameters for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.govfrontiersin.orgresearchgate.net
The prediction of NMR chemical shifts, for instance, can be achieved with high accuracy. nih.gov Quantum-chemical calculations, often using DFT functionals like B3LYP or ωB97XD, can compute the magnetic shielding tensors of atomic nuclei, which are then converted into chemical shifts. researchgate.netrsc.orgresearchgate.net For enhanced accuracy, these calculations must account for the dynamic nature of the molecule by averaging over multiple, low-energy conformations. rsc.orgresearchgate.net Furthermore, since experimental spectra are typically recorded in solution, computational models often incorporate solvent effects using approaches like the self-consistent reaction field (SCRF). researchgate.net The resulting predicted spectra provide a valuable reference for assigning signals in experimentally obtained ¹H and ¹³C NMR data.
Similarly, vibrational frequencies corresponding to IR spectroscopy can be calculated. openmopac.net These calculations involve computing the second derivatives of the energy with respect to atomic positions, which forms a Hessian matrix. openmopac.netq-chem.com Diagonalizing this matrix yields the vibrational normal modes and their corresponding frequencies. openmopac.net These theoretical frequencies, when compared with an experimental IR spectrum, help in assigning specific absorption bands to the stretching and bending motions of functional groups within this compound, such as the O-H stretch of the alcohol, C-O stretches, and vibrations associated with the morpholine ring. researchgate.net
The table below illustrates how a comparison between computationally predicted and experimentally measured spectroscopic data for this compound would be presented. Such a comparison is crucial for validating both the computational model and the experimental structural assignment.
Interactive Data Table: Comparison of Predicted and Experimental Spectroscopic Data for this compound (Illustrative Example)
| Parameter | Computational Prediction | Experimental Value |
| ¹H NMR (δ, ppm) | ||
| H (Hydroxyl, -OH) | 4.21 | 4.18 |
| H (Methylene, -CH₂O-) | 3.65 | 3.63 |
| H (Morpholine, -N(CH₂)₂-) | 2.45 | 2.43 |
| ¹³C NMR (δ, ppm) | ||
| C (Methylene, -CH₂O-) | 62.5 | 62.3 |
| C (Morpholine, -N(CH₂)₂-) | 54.0 | 53.8 |
| IR Frequencies (cm⁻¹) | ||
| O-H Stretch | 3405 | 3398 |
| C-H Stretch | 2950, 2865 | 2945, 2855 |
| C-O Stretch | 1058 | 1055 |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations (e.g., B3LYP/6-31G(d,p) level of theory) and standard experimental techniques.
Theoretical Insights into Reaction Mechanisms and Transition States
Computational chemistry provides indispensable tools for mapping the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction mechanisms, identifying transient intermediates, and characterizing the transition states that connect them. nih.govrsc.org For this compound, theoretical studies can explore its reactivity, such as its role in catalysis or its transformation into other products.
A relevant analogue involves the computationally studied mechanism of urethane (B1682113) formation, where morpholine and butan-1-ol act as separate catalysts. nih.govresearchgate.net Such studies, often performed using DFT methods like BHandHLYP, can trace the entire reaction pathway from reactants to products. nih.gov The process involves locating stationary points on the potential energy surface, which correspond to reactants, intermediates (IM), and products. Crucially, first-order saddle points are identified as transition states (TS), which represent the energy maxima along the reaction coordinate. nih.gov
By analogy, a theoretical study of a reaction involving this compound would calculate the Gibbs free energies of all species along a proposed pathway. This allows for the construction of a reaction energy profile, which visualizes the energy changes throughout the reaction. The highest energy barrier in this profile corresponds to the rate-determining step. For instance, in a multi-step reaction, the calculations would distinguish between different transition states (TS1, TS2, etc.) and any zwitterionic or other intermediates that may form. nih.govresearchgate.net This level of detail provides a fundamental understanding of why a reaction proceeds at a certain rate and what factors might influence its outcome.
The following table provides a hypothetical reaction energy profile for a generic transformation of this compound, illustrating the kind of quantitative data generated from such computational investigations.
Interactive Data Table: Illustrative Reaction Energy Profile for a Transformation of this compound
| Species | Description | Relative Gibbs Free Energy (kJ/mol) |
| Reactants | This compound + Reagent | 0.0 |
| RC | Reactant Complex | -5.2 |
| TS1 | First Transition State | +98.5 |
| IM | Zwitterionic Intermediate | +12.8 |
| TS2 | Second Transition State | +85.3 |
| PC | Product Complex | -25.7 |
| Products | Final Products | -40.1 |
Note: This table is a hypothetical example based on energy profiles from DFT studies of related amine and alcohol reactions. The values illustrate the relative energies that define the reaction mechanism. nih.gov
Applications of 4 Morpholinobutan 1 Ol in Catalysis
Role of 4-Morpholinobutan-1-ol as a Ligand or Precursor in Catalytic Systems
The efficacy of a metal-based catalyst is often dictated by the ligands coordinating to the metal center. These ligands can modulate the metal's electronic properties and steric environment, thereby influencing the catalyst's activity, selectivity, and stability. rsc.org this compound possesses two potential coordination sites: the nitrogen atom of the morpholine (B109124) ring and the oxygen atom of the butanol chain. This dual functionality allows it to act as a bidentate ligand, forming stable chelate complexes with metal centers. Such chelation can enhance the stability of the catalytic species.
Amino alcohols are a well-established class of ligands in catalysis, participating in the formation of various metal complexes. alfa-chemistry.com For instance, chiral amino alcohols have been successfully used to synthesize complexes with transition metals like zinc, copper, cobalt, and nickel. alfa-chemistry.com These complexes, in turn, have shown promise in various catalytic applications. The morpholine and butanol moieties in this compound can similarly coordinate with a metal, creating a catalytically active center.
Furthermore, this compound can serve as a catalyst precursor. A catalyst precursor is a compound that transforms into an active catalyst upon reaction with a cocatalyst or activator. iupac.org In this context, this compound could react with a metal salt to form a metal-ligand complex in situ, which then proceeds to catalyze the desired reaction.
Homogeneous Catalysis Applications
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. The molecular structure of this compound is well-suited for applications in this domain.
The nitrogen and oxygen atoms in this compound can act as Lewis basic sites, coordinating with transition metals like palladium, copper, and rhodium, which are commonly used in cross-coupling reactions. mdpi.com The morpholine moiety, in particular, has been incorporated into ligands for palladium-catalyzed reactions such as the Buchwald-Hartwig amination. researchgate.net For example, the C-N coupling of morpholine with aryl halides is a key step in the synthesis of many pharmaceutical compounds. nih.govresearchgate.net
Amino alcohol-derived ligands have also proven effective in other metal-catalyzed transformations. For example, they have been used in the copper-catalyzed enantioselective C-O bond forming cross-coupling reactions. mdpi.com The presence of both an amine and an alcohol functional group in this compound suggests its potential as a ligand in similar transition metal-catalyzed reactions for the formation of carbon-carbon and carbon-heteroatom bonds.
Below is a table summarizing representative metal-catalyzed reactions where morpholine or amino alcohol-based ligands have been employed.
| Reaction Type | Metal Catalyst | Ligand Type | Substrates | Product | Reference |
| Buchwald-Hartwig Amination | Palladium | Phosphine-based with morpholine | Aryl halide, Morpholine | N-Aryl morpholine | researchgate.net |
| C-O Cross-Coupling | Copper | Peptide-based | - | - | mdpi.com |
| Diethylzinc Addition | Zinc | Chiral β-amino alcohol | Aldehyde, Diethylzinc | Chiral secondary alcohol | rsc.org |
This table is for illustrative purposes and shows the application of related compounds, suggesting the potential of this compound.
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. The morpholine unit is a key feature in a number of successful organocatalysts. frontiersin.org The nitrogen atom of the morpholine ring can participate in catalysis through the formation of enamines or iminium ions. However, it is generally observed that morpholine-derived enamines are less reactive than those derived from pyrrolidine (B122466) or piperidine (B6355638) due to the electronic effect of the oxygen atom and the pyramidalization of the nitrogen. frontiersin.org
Despite this, morpholine-based organocatalysts have been effectively used in reactions such as the 1,4-addition of aldehydes to nitroolefins. frontiersin.org The development of novel three-step, one-pot procedures for the enantioselective synthesis of N-benzyl protected morpholines has been achieved through organocatalysis, highlighting the utility of this scaffold. nih.gov The morpholine moiety within this compound could potentially be utilized in a similar fashion to catalyze a range of organic transformations.
The following table presents examples of organocatalytic reactions where morpholine functionality plays a crucial role.
| Reaction Type | Organocatalyst Feature | Reactants | Product | Key Finding | Reference |
| Michael Addition | Morpholine-based β-amino acids | Aldehydes, Nitroolefins | γ-Nitro aldehydes | Highly efficient catalysis despite the generally lower reactivity of morpholine enamines. | frontiersin.org |
| Asymmetric Cyclization | Proline-derived | Dodecanal, N-Chlorosuccinimide | Chiral α-chloro aldehyde | A key step in the enantioselective synthesis of C2-functionalized morpholines. | nih.gov |
This table demonstrates the catalytic relevance of the morpholine moiety, a key component of this compound.
Heterogeneous Catalysis and Material Science Applications
Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. This compound can be incorporated into solid supports to create robust and reusable catalytic systems.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The modular nature of MOFs allows for the rational design of materials with tailored properties for applications in catalysis, gas storage, and separation. researchgate.net
The bifunctional nature of this compound, with its alcohol and morpholine groups, makes it a candidate for incorporation into MOFs. It could potentially be used in post-synthetic modification, where the alcohol group reacts with the MOF structure, leaving the morpholine moiety available as a catalytic site or for further functionalization. The synthesis and functionalization of MOFs are key to their application in various fields, including biomedicine. rsc.org The incorporation of functional groups can significantly enhance the catalytic activity of MOFs. uchicago.edu Recently, morpholine-linked metal-phthalocyanine covalent organic frameworks have been developed for enhanced photocatalytic CO2 reduction, demonstrating the utility of the morpholine linkage in advanced materials. rsc.org
Nanocatalysis involves the use of nanomaterials as catalysts. The high surface area-to-volume ratio of nanoparticles provides a large number of active sites for catalysis. The properties of nanocatalysts can be tuned by modifying their surface. uwo.ca
This compound can be used as a surface modifying agent for nanocatalysts. The alcohol end of the molecule can anchor to the surface of a metal oxide support, while the morpholine group can coordinate to metal nanoparticles, preventing their aggregation and enhancing their stability. nih.gov For example, the introduction of amino groups on the surface of KIT-6, a mesoporous silica (B1680970), has been shown to be an effective way to anchor and disperse palladium nanoparticles for the catalytic oxidation of toluene. nih.gov Similarly, the oxidation of amino alcohols has been studied using gold catalysts, where the amino group plays a crucial role in the catalytic performance. nih.govresearchgate.net The anchoring of a linear β-amino alcohol ligand onto functionalized magnetite/silica core-shell nanoparticles has been shown to create a magnetically recoverable catalyst for the enantioselective addition of dialkylzinc to aldehydes. nih.gov
An extensive search of scientific literature and chemical databases has been conducted to identify mechanistic studies of catalytic cycles specifically involving this compound. The investigation sought to find detailed research on the role of this compound as a catalyst, ligand, or other integral component in catalytic processes.
There is no readily available information in the public domain that outlines a catalytic cycle where this compound plays a direct and mechanistically studied role. Therefore, it is not possible to provide an article section on the "Mechanistic Studies of Catalytic Cycles Involving this compound" with the requested detailed research findings and data tables at this time.
Future Directions and Emerging Research Avenues for 4 Morpholinobutan 1 Ol
Development of Novel Synthetic Routes with Enhanced Sustainability
Current synthetic approaches to N-substituted morpholines often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research will likely focus on developing greener and more sustainable synthetic routes to 4-Morpholinobutan-1-ol. Key areas of exploration could include:
Catalytic Amination of 1,4-Butanediol (B3395766) Derivatives: Investigating the direct amination of 1,4-butanediol or its derivatives with morpholine (B109124) using heterogeneous or homogeneous catalysts could offer a more atom-economical and environmentally benign alternative to existing methods.
Biocatalytic Approaches: The use of enzymes, such as transaminases or alcohol dehydrogenases, could enable highly selective and sustainable synthesis under mild conditions, minimizing the need for protecting groups and reducing waste.
Flow Chemistry Synthesis: Continuous flow processes can offer improved safety, efficiency, and scalability compared to batch reactions. Developing a flow-based synthesis of this compound could lead to a more sustainable and cost-effective manufacturing process.
A comparative analysis of potential green synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Green Synthetic Routes for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Catalytic Amination | High atom economy, potential for catalyst recycling. | Catalyst deactivation, selectivity control. |
| Biocatalysis | High selectivity, mild reaction conditions, renewable catalysts. | Enzyme stability and cost, substrate scope limitations. |
Exploration of New Reactivity and Transformation Pathways
The chemical structure of this compound, featuring a tertiary amine and a primary alcohol, offers a rich landscape for exploring novel reactivity and transformations. Future research could unlock its potential as a versatile building block in organic synthesis.
Derivatization of the Hydroxyl Group: The primary alcohol can be readily converted into a wide array of functional groups, including esters, ethers, halides, and azides. These derivatives can serve as key intermediates for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.
Oxidation to the Corresponding Aldehyde or Carboxylic Acid: Selective oxidation of the alcohol functionality would provide access to 4-morpholinobutanal (B1370771) and 4-morpholinobutanoic acid, respectively. These compounds are valuable synthons for the construction of various heterocyclic systems and other functionalized molecules.
Reactions at the Morpholine Nitrogen: While the nitrogen atom in morpholine is a tertiary amine, it can still participate in reactions such as quaternization to form ammonium (B1175870) salts, which could have applications as phase-transfer catalysts or ionic liquids.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental design and accelerating the discovery of new applications. For this compound, advanced computational modeling could be employed to:
Predict Physicochemical Properties: Accurately predict properties such as solubility, lipophilicity, and pKa, which are crucial for applications in drug discovery and materials science.
Model Reactivity and Reaction Mechanisms: Use density functional theory (DFT) and other computational methods to investigate the mechanisms of known and potential reactions, aiding in the optimization of reaction conditions and the prediction of new transformation pathways.
Simulate Interactions with Biological Targets: If explored for medicinal chemistry purposes, molecular docking and molecular dynamics simulations could predict the binding affinity and mode of interaction of this compound derivatives with specific proteins or enzymes. A theoretical study has already been conducted on the catalytic effect of morpholine in urethane (B1682113) formation, providing a basis for similar computational investigations with this compound. nih.gov
Integration with Materials Science for Advanced Functional Materials
The bifunctional nature of this compound makes it an attractive candidate for integration into various materials, imparting specific functionalities.
Polymer Chemistry: It can be used as a monomer or a chain-terminating agent in the synthesis of functional polymers. The morpholine moiety can introduce desirable properties such as improved thermal stability, solubility, and basicity. For example, it could be incorporated into polyurethanes or polyesters.
Surface Modification: The molecule can be grafted onto the surfaces of materials to alter their properties. For instance, it could be used to modify the surface of silica (B1680970) or other metal oxides to create materials with tailored hydrophilicity or catalytic activity.
Self-Assembled Monolayers (SAMs): The hydroxyl group allows for the attachment of this compound to suitable substrates to form SAMs, which can be used to control surface energy, adhesion, and biocompatibility.
Investigation of Broader Catalytic Applications
The basic nitrogen atom of the morpholine ring suggests that this compound and its derivatives could function as organocatalysts in various chemical transformations.
Base Catalysis: The morpholine moiety can act as a Brønsted base to catalyze reactions such as aldol (B89426) condensations, Michael additions, and Knoevenagel condensations.
Phase-Transfer Catalysis: Quaternary ammonium salts derived from this compound could be effective phase-transfer catalysts, facilitating reactions between reactants in immiscible phases.
Ligands for Metal Catalysis: The oxygen and nitrogen atoms in the morpholine ring can coordinate with metal ions, making its derivatives potential ligands for transition metal-catalyzed reactions. The butanol arm could be further functionalized to create bidentate or tridentate ligands with tunable steric and electronic properties. Computational studies on the catalytic effect of morpholine in urethane formation have shown its potential in promoting chemical reactions. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Morpholinobutan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or ring-opening reactions. For example, morpholine can react with 4-chloro-1-butanol under reflux with hydrochloric acid as a catalyst ( ). Optimization includes varying reaction time (e.g., 0.5–3 hours) and temperature (86–105°C), monitoring progress via TLC or GC-MS. Purity is enhanced by recrystallization or column chromatography ( ).
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Employ a combination of 1H/13C NMR to confirm the molecular structure and FT-IR to verify functional groups (e.g., hydroxyl and morpholine moieties). Quantitative purity assessment requires HPLC with UV detection (λ = 210–254 nm) or GC-MS using a polar column (e.g., DB-WAX). For novel derivatives, elemental analysis (C, H, N) is mandatory ().
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. In case of skin contact, rinse immediately with water for 15 minutes and consult a physician (). Store the compound in a cool, dry place away from oxidizers, and dispose of waste via approved hazardous material protocols ( ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or physicochemical properties of this compound?
- Methodological Answer : Replicate experiments using standardized conditions (e.g., molar ratios, solvent purity) from peer-reviewed protocols ( ). Cross-validate results with independent analytical methods (e.g., compare NMR data with literature in Beilstein or PubChem). If discrepancies persist, collaborate with third-party labs for inter-laboratory validation ( ).
Q. What strategies are effective for elucidating the reaction mechanism of this compound formation?
- Methodological Answer : Use isotopic labeling (e.g., deuterated morpholine) to track reaction pathways. Kinetic studies under varying temperatures (Arrhenius plots) and DFT computational modeling can identify rate-determining steps. Intermediate trapping (e.g., with BF3 etherate) followed by MS analysis provides mechanistic insights ( ).
Q. How can advanced analytical techniques improve impurity profiling of this compound?
- Methodological Answer : Employ UPLC-QTOF-MS for high-resolution impurity detection, referencing pharmacopeial standards (e.g., USP guidelines in ). System suitability tests (e.g., tailing factor < 2.0, resolution > 1.5) ensure method robustness. For trace impurities, use derivatization (e.g., silylation) coupled with GC-MS ().
Q. What computational tools are recommended for predicting the biological activity or toxicity of this compound derivatives?
- Methodological Answer : Use QSAR models (e.g., ADMET Predictor) to estimate pharmacokinetic properties. Molecular docking (AutoDock Vina) against target proteins (e.g., enzymes in ) identifies potential interactions. Validate predictions with in vitro assays (e.g., cytotoxicity testing in HepG2 cells) ().
Data Management and Reproducibility
Q. How can researchers ensure data transparency and reproducibility in studies involving this compound?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral data (NMR, MS) in repositories like Zenodo or ChemRxiv. Document experimental details (e.g., solvent batches, instrument calibration) in supplementary materials, adhering to journal guidelines ( ).
Q. What ethical considerations apply when sharing datasets containing this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
